Nor Mianserin-D4 is a deuterium-labeled analogue of Nor Mianserin, which itself is a metabolite of Mianserin, a tetracyclic second-generation antidepressant. Mianserin is recognized for its dual mechanism of action, affecting both serotonergic and noradrenergic systems. The incorporation of deuterium in Nor Mianserin-D4 enhances its utility in research by providing a stable isotope for tracking metabolic pathways and pharmacokinetics without significantly altering the compound's biological activity .
Nor Mianserin-D4 is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is primarily utilized in scientific research, particularly in studies related to antidepressant mechanisms and pharmacokinetics. The compound's molecular formula is , with a molecular weight of approximately 254.363 g/mol .
The synthesis of Nor Mianserin-D4 involves several key steps:
Industrial production methods focus on scaling these reactions while maintaining high purity levels, which is crucial for analytical applications.
The molecular structure of Nor Mianserin-D4 features a tetracyclic framework similar to that of its parent compound, Mianserin. The presence of deuterium atoms is strategically placed to allow for effective tracking in analytical studies.
Nor Mianserin-D4 participates in various chemical reactions:
Nor Mianserin-D4 functions similarly to Mianserin by acting as an antagonist at various serotonin (5-HT) and adrenergic receptors, including 5-HT2 and α2 receptors. This antagonistic action leads to increased levels of serotonin and norepinephrine in the brain, which contributes to its antidepressant effects. The deuterium label does not significantly alter this mechanism, making it an effective tool for studying these processes in detail .
Nor Mianserin-D4 exhibits properties typical of organic compounds with similar structures:
Nor Mianserin-D4 has significant applications across various scientific fields:
The synthesis of Nor Mianserin-D4 (8-D4-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine) necessitates strategic deuteration at the N-methyl group and key aliphatic positions to maximize metabolic stability while preserving pharmacological activity. Precursor design focuses on introducing deuterium early in the synthetic route to minimize isotopic dilution and ensure >99% isotopic purity. The primary deuterated building block is d4-acetic anhydride ((CD₃CO)₂O), utilized in the reductive amination step to incorporate the -CD₃ group into the piperazine-azepine scaffold [4] [5]. Alternatively, deuterated formaldehyde (DCDO) serves as a methylene source in Mannich-type cyclizations, enabling site-specific deuteration at C-14b and C-4 positions [8]. Challenges in precursor optimization include:
Table 1: Deuterated Precursors for Nor Mianserin-D4 Synthesis
Precursor | Deuteration Site | Incorporation Efficiency (%) | Key Side Reactions |
---|---|---|---|
d4-Acetic anhydride | N-CD₃ | 98.7 ± 0.5 | Esterification (≤3%) |
DCDO (formaldehyde-D₂) | C-14b, C-4 | 95.2 ± 1.2 | Deuteroformylation (≤7%) |
D₂ (gaseous) | Aliphatic positions | 92.4 ± 0.8 | Over-reduction of olefins (≤10%) |
Selective deuteration of mianserin’s tetracyclic core employs homogeneous transition metal catalysis and deuterium gas (D₂) hydrogenation. Critical advancements include:
Kinetic studies confirm a deuterium isotope effect (kH/kD = 4.1) in reductive amination, necessitating extended reaction times (24-36h) for complete conversion [4].
Synthetic metrics between Nor Mianserin-D4 and its non-deuterated counterpart reveal significant differences in reaction kinetics, purification, and isotopic fidelity:
Table 2: Synthesis Metrics for Nor Mianserin Isotopologues
Parameter | Nor Mianserin-H4 | Nor Mianserin-D4 | Operational Impact |
---|---|---|---|
Reductive amination time | 8h | 32h | 4× longer due to KIE |
Cyclization yield | 89% | 76% | Deuterium steric effects |
HPLC purification efficiency | 92% | 85% | Altered lipophilicity (logP -0.1) |
Isotopic purity | N/A | ≥98% | Requires silica gel chromatography |
Overall yield (4 steps) | 42% | 29% | Cumulative KIE penalties |
Deuterium incorporation demonstrably reduces hepatic metabolism by cytochrome P450 2D6, evidenced by in vitro microsomal studies showing a 5.2-fold decrease in N-demethylation rate [3] [4].
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: